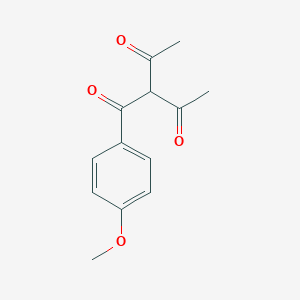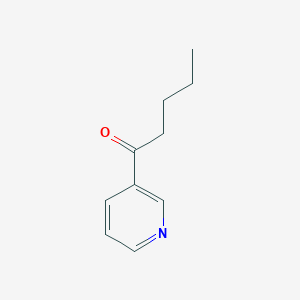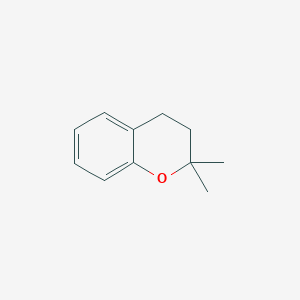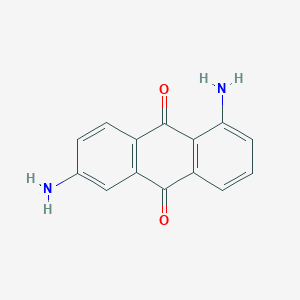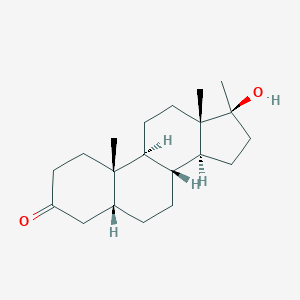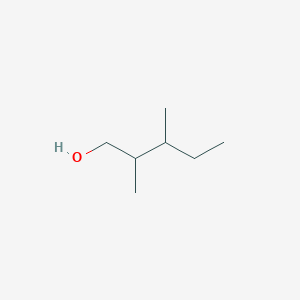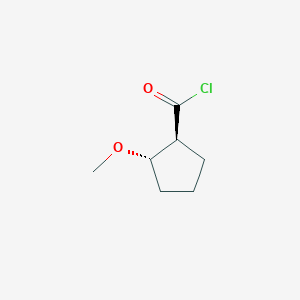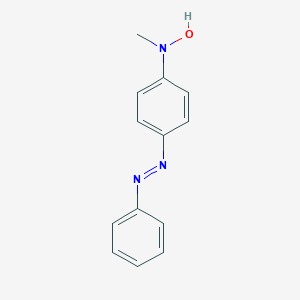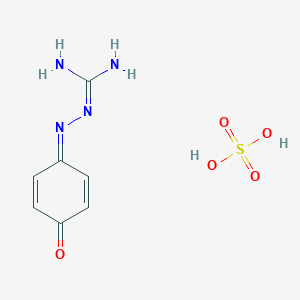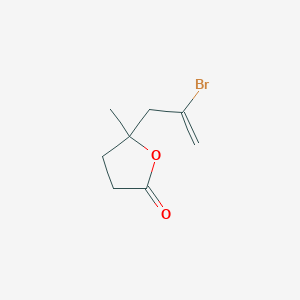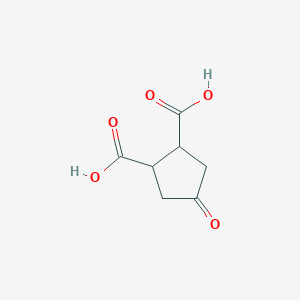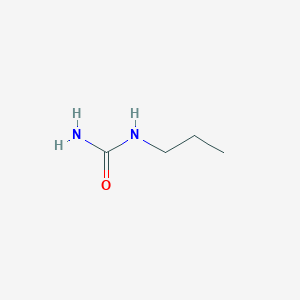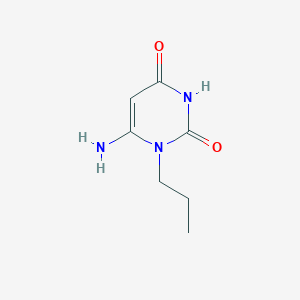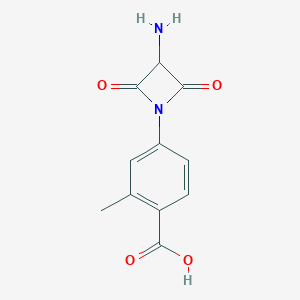
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid, also known as AMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AMB is a member of the β-lactam family of compounds, which are known for their antibacterial properties. However, AMB has been found to have a wide range of other potential applications, including as an anti-inflammatory and anti-tumor agent.
Wirkmechanismus
The mechanism of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial cell walls. This leads to the breakdown of the bacterial cell and subsequent death of the organism. Additionally, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has a number of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to have anti-tumor effects in animal models of cancer. It has also been shown to have antioxidant properties and to be effective in reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is its broad-spectrum antibacterial activity, which makes it a potentially useful compound for the treatment of bacterial infections. However, its use is limited by its potential toxicity and the development of resistance by bacterial strains. Additionally, its anti-inflammatory and anti-tumor effects have yet to be fully characterized, and further research is needed to determine its potential therapeutic applications in these areas.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully characterize its anti-inflammatory and anti-tumor effects and to determine its potential as a therapeutic agent in these areas. Finally, research is needed to better understand the mechanisms of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid and to identify new targets for its use in the treatment of bacterial infections and other diseases.
Synthesemethoden
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid can be synthesized through a multistep process involving the reaction of 4-methylbenzoic acid with various reagents, including ethyl chloroformate, sodium azide, and triethylamine. The resulting compound is then subjected to further reactions, including the addition of an amino acid and the formation of a β-lactam ring.
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its antibacterial properties, with studies showing that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is effective against a range of bacterial strains, including those that are resistant to traditional antibiotics. Other studies have investigated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Eigenschaften
CAS-Nummer |
137232-04-3 |
|---|---|
Produktname |
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid |
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
4-(3-amino-2,4-dioxoazetidin-1-yl)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-5-4-6(2-3-7(5)11(16)17)13-9(14)8(12)10(13)15/h2-4,8H,12H2,1H3,(H,16,17) |
InChI-Schlüssel |
NVIJVMZHQKJLID-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O |
Andere CAS-Nummern |
137232-04-3 |
Synonyme |
4-(3-amino-2-oxoazetidinonyl-1)methylbenzoic acid 4-AABC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




